molecular formula C7H9NO2S B13253205 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13253205
M. Wt: 171.22 g/mol
InChI Key: NZFMOFBZGOYRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 4-methylthiazole with propanoic acid under specific conditions. One common method involves heating a mixture of 4-methylthiazole and propanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring allows the compound to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its specific structure, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO2S/c1-4-3-11-6(8-4)5(2)7(9)10/h3,5H,1-2H3,(H,9,10)

InChI Key

NZFMOFBZGOYRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.